N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Chiral resolution Enantiomeric purity Stereochemistry-dependent pharmacology

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903236-72-5) is a synthetic small molecule with the molecular formula C16H14BrFN2O3 and a molecular weight of 381 Da. It features a pyridine-4-carboxamide (isonicotinamide) core substituted at the 2-position with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group and an N-(2-bromo-4-fluorophenyl) moiety.

Molecular Formula C16H14BrFN2O3
Molecular Weight 381.201
CAS No. 1903236-72-5
Cat. No. B2648043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
CAS1903236-72-5
Molecular FormulaC16H14BrFN2O3
Molecular Weight381.201
Structural Identifiers
SMILESC1COCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)Br
InChIInChI=1S/C16H14BrFN2O3/c17-13-8-11(18)1-2-14(13)20-16(21)10-3-5-19-15(7-10)23-12-4-6-22-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21)
InChIKeyHAQVVIYCMQNDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903236-72-5): Chemical Identity and Core Characteristics for Research Procurement


N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903236-72-5) is a synthetic small molecule with the molecular formula C16H14BrFN2O3 and a molecular weight of 381 Da [1]. It features a pyridine-4-carboxamide (isonicotinamide) core substituted at the 2-position with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group and an N-(2-bromo-4-fluorophenyl) moiety [1]. The compound contains a stereocenter at the 3-position of the oxolane ring; the (3S)-enantiomer is the specifically characterized form available from commercial sources [1]. Its computed physicochemical properties include a LogP of 3.1 and a polar surface area of 60 Ų, placing it within drug-like chemical space [1].

Procurement Risk for N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide: Why Analog Interchange Is Not Straightforward


Substitution with superficially similar pyridine-4-carboxamide analogs is not scientifically justified without comparative functional data. The combination of the 2-bromo-4-fluorophenyl group and the oxolan-3-yloxy ether at the pyridine 2-position generates a unique spatial and electronic fingerprint that can profoundly affect target binding, selectivity, and pharmacokinetic behavior [1]. Within the broader oxolan-3-yloxy pyridine chemotype, minor structural variations have been shown to produce large differences in biological activity; for example, related 4-(oxolan-3-yloxy)pyridine scaffolds yield IC50 values ranging from 3 nM at Chk1 kinase to 100 nM at CRF1 receptor depending on the substitution pattern [2][3]. Consequently, the specific 2-bromo-4-fluorophenyl configuration of this compound cannot be assumed to behave identically to even closely related analogs, and procurement decisions must be driven by target-specific data rather than class membership alone.

Quantitative Differentiation Evidence for N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903236-72-5)


Chiral Purity and Enantiomeric Identity: (3S)-Oxolane Configuration Confers Defined Spatial Properties Absent in Racemic or (3R)-Analogs

The target compound is supplied as the single (3S)-enantiomer, with the oxolan-3-yloxy group in a defined spatial orientation [1]. In contrast, many commercial analogs of the 2-(oxolan-3-yloxy)pyridine-4-carboxamide class are offered only as racemic mixtures or with unspecified stereochemistry . Chiral purity is critical because the (3S) versus (3R) configuration can influence target binding geometry; in a structurally related oxolan-3-yloxy inhibitor co-crystallized with human FABP4 (PDB 7G1A), the (3S)-oxolane group makes specific hydrophobic contacts within the binding pocket that would be disrupted by the opposite enantiomer [2].

Chiral resolution Enantiomeric purity Stereochemistry-dependent pharmacology

Physicochemical Property Benchmarks: LogP and Polar Surface Area Distinguish This Compound from Closely Related Pyridine-4-Carboxamides

The target compound exhibits a computed LogP of 3.1 and a polar surface area (PSA) of 60 Ų [1]. These physicochemical parameters differ measurably from close structural analogs. For example, 2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1904091-61-7), which lacks the 2-bromo-4-fluorophenyl substituent, has a molecular weight of 208.21 Da and a correspondingly lower LogP and higher PSA, making it substantially more polar and less membrane-permeable . N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide, which replaces the oxolan-3-yloxy group with a cyclopropylmethoxy group, has a different hydrogen-bond acceptor count and conformational flexibility profile .

Lipophilicity Polar surface area Drug-likeness ADME prediction

Binding Activity Landscape of the Oxolan-3-yloxy Pyridine Chemotype: Target-Specific Potency Ranges Inform Scaffold Prioritization

Compounds within the broader oxolan-3-yloxy pyridine chemotype have demonstrated target-specific potency spanning three orders of magnitude. A Chk1 kinase inhibitor bearing an oxolan-3-yloxy phenyl moiety (BDBM14826) achieves a Ki of 2.95–3.20 nM and an IC50 of 3 nM [1]. A 2-aryloxy-4-(oxolan-3-yloxy)pyridine (BDBM20963) inhibits CRF1 receptor binding with an IC50 of 100 nM [2]. An (3S)-oxolan-3-yloxy compound co-crystallized with FABP4 (PDB 7G1A) exhibits an IC50 of 24.5 nM [3]. These data establish that the oxolan-3-yloxy pyridine scaffold is a privileged chemotype capable of high-affinity target engagement, with potency exquisitely dependent on the specific substitution pattern. No direct binding or activity data are publicly available for N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide itself, and its target profile remains uncharacterized in the open literature.

Kinase inhibition Chk1 CRF1 receptor FABP4 Structure-activity relationship

Halogen Substitution Pattern Uniqueness: 2-Bromo-4-Fluorophenyl Moiety as a Key Differentiator from Common Analog Substitution

The 2-bromo-4-fluorophenyl group on the target compound represents a specific halogen substitution pattern that is absent from the majority of commercially cataloged 2-(oxolan-3-yloxy)pyridine-4-carboxamide analogs, which more commonly bear unsubstituted phenyl, pyridinyl, or simple alkyl amide substituents . The ortho-bromo and para-fluoro arrangement generates a distinct electrostatic potential surface that can engage in halogen bonding (Br acting as a σ-hole donor) and modulate the pKa of the adjacent anilide NH, both of which are well-established determinants of target binding affinity and selectivity in medicinal chemistry [1]. This substitution pattern is non-trivial and cannot be replicated by mono-halogenated or differently arranged di-halogenated analogs.

Halogen bonding Bioisosterism 2-bromo-4-fluorophenyl SAR

Recommended Application Scenarios for N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903236-72-5) Based on Available Evidence


Kinase Inhibitor Screening Libraries Targeting Chk1, FABP4, or CRF1 Pathways

Given that structurally related oxolan-3-yloxy pyridine compounds have demonstrated nanomolar potency at Chk1 kinase (IC50 3 nM) [1], FABP4 (IC50 24.5 nM) [2], and CRF1 receptor (IC50 100 nM) [3], this compound is a rational inclusion in focused screening decks for these targets. The unique 2-bromo-4-fluorophenyl substitution pattern and (3S)-stereochemistry provide structural diversity beyond typical commercial analogs, potentially revealing novel binding modes. Researchers should perform confirmatory single-point screening at 1–10 µM followed by dose-response IC50 determination under standardized kinase assay conditions (e.g., 5–10 µM ATP, pH 7.4, 25°C).

Physicochemical Property Benchmarking and ADME Profiling Studies

With a computed LogP of 3.1 and polar surface area of 60 Ų [4], this compound occupies a favorable region of drug-like chemical space for permeability assessment. It is suitable for use as a calibration or reference compound in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer permeability studies. Comparative evaluation against more polar analogs (e.g., the unsubstituted 2-(oxolan-3-yloxy)pyridine-4-carboxamide core) can generate LogD7.4 and effective permeability (Papp) data that inform structure-property relationships for the chemotype.

Halogen Bonding and Non-Covalent Interaction Studies via Crystallography and Computational Docking

The ortho-bromo substituent is a strong halogen bond donor, and its interaction with backbone carbonyl oxygens or π-systems in protein binding sites can be systematically studied using this compound as a probe [5]. Co-crystallization trials with purified protein targets followed by X-ray structure determination can reveal whether the 2-bromo-4-fluorophenyl group engages in structure-guiding halogen bonds that differentiate it from non-halogenated or differently halogenated analogs. Such studies are directly relevant to structure-based drug design campaigns.

Chemical Probe for Cellular Thermal Shift Assays (CETSA) and Target Engagement Studies

This compound can serve as a tool compound for cellular thermal shift assays (CETSA) to identify and validate intracellular protein targets [6]. Its moderate lipophilicity (LogP 3.1) is compatible with intracellular target engagement, and its unique mass signature (381 Da, distinctive bromine isotope pattern) facilitates detection by mass spectrometry. Procurement of the defined (3S)-enantiomer ensures that any observed target engagement can be attributed to a single molecular species, avoiding the confounding effects of racemic mixtures.

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